Steviol

概要

説明

ステビオールは、ステビア・レバウディアナ植物の葉に含まれるジテルペノイド化合物です。ステビオールは、ステビアの葉の強い甘味を生み出すステビオール配糖体のアグリコン部分です。ステビオール自体は甘くありませんが、ステビオシドやレバウディオシドAなどの配糖体は、天然甘味料として使用されています。 ステビオール配糖体は、スクロースよりもはるかに甘く、無カロリーであるため、食品や飲料業界で砂糖の代替品として人気があります .

準備方法

合成経路および反応条件: ステビオールは、さまざまな化学的および酵素的方法によって合成できます。一般的な合成経路の1つは、ステビオシドを加水分解してステビオールを生成するものです。 このプロセスでは、通常、酸性または酵素条件下でグリコシド結合を切断する必要があります .

工業的生産方法: ステビオール配糖体の工業的生産には、ステビアの葉の抽出、それに続く精製プロセスが含まれます。主な方法には以下が含まれます。

抽出: ステビアの葉を乾燥して粉砕した後、水またはアルコールで抽出し、粗ステビオール配糖体を得ます。

精製: 粗抽出物は、結晶化、クロマトグラフィー、ろ過などの技術を使用して精製し、高純度のステビオール配糖体を分離します.

化学反応の分析

反応の種類: ステビオールは、以下を含むさまざまな化学反応を起こします。

酸化: ステビオールは酸化されてステビオール誘導体を生成できます。

還元: 還元反応は、ステビオールの構造を変更し、生物学的活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化生成物: ステビオールのさまざまな酸化誘導体。

還元生成物: 官能基が変化したステビオールの還元型。

グリコシル化生成物: ステビオシドやレバウディオシドAなどのステビオール配糖体.

科学的研究の応用

Nutritional and Food Applications

Natural Sweetener

Steviol glycosides, including stevioside and rebaudioside A, are widely used as non-caloric sweeteners in food products. They are approximately 100-300 times sweeter than sucrose, making them an attractive alternative for sugar reduction in various foods and beverages . Their use is particularly beneficial for individuals managing diabetes or obesity due to their negligible caloric content.

Health Benefits

Research indicates that this compound glycosides may have beneficial effects on metabolic health. For instance, a systematic review highlighted that stevioside could lead to reductions in blood pressure and fasting blood glucose levels . Additionally, this compound enhances pancreatic beta-cell function, promoting insulin secretion in response to glucose . These properties suggest potential applications in managing type 2 diabetes.

Pharmaceutical Applications

Antioxidant Properties

this compound exhibits significant antioxidant properties, which can protect against oxidative stress. Studies have shown that this compound can reduce lipid peroxidation and DNA damage caused by free radicals . This suggests its potential use in developing supplements aimed at combating oxidative stress-related diseases.

Cancer Treatment Potential

There is growing evidence supporting the use of this compound as a chemotherapeutic agent. Research demonstrated that this compound inhibited the proliferation of various human cancer cell lines and reduced tumor formation in animal models exposed to carcinogens . The compound's ability to modulate cancer cell viability positions it as a promising candidate for further investigation in cancer therapy.

Agricultural Applications

Pesticide Alternatives

this compound and its derivatives have been explored for their potential as natural pesticides. Their application can help manage pest populations while minimizing chemical residues in agricultural products. This aligns with the increasing consumer demand for organic and sustainably produced foods.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Chen et al. (2018) | This compound inhibited proliferation of gastrointestinal cancer cells | Potential for development of cancer therapies |

| Boonkaewwan et al. (2008) | High concentrations of stevioside reduced colon cancer cell viability | Supports the use of this compound in oncology |

| Prata et al. (2017) | This compound increased antioxidant enzyme levels in diabetic rats | Suggests benefits for metabolic health |

Regulatory Status

This compound glycosides are recognized as safe by various health organizations, including the World Health Organization and the Food and Agriculture Organization. Their approval for use as food additives underscores their safety profile when consumed within established limits .

作用機序

ステビオール配糖体は、主に舌の味覚受容体との相互作用を通じて効果を発揮し、甘味を感知します。体内で、ステビオール配糖体はステビオールに代謝され、吸収されて排泄されます。 ステビオール自体が、インスリン分泌や血圧調節など、さまざまな生物学的経路に影響を与えることが示されています .

類似化合物:

ステビオシド: 2つのグルコース分子を持つステビオール配糖体。

レバウディオシドA: 3つのグルコース分子を持つステビオール配糖体。

ドゥルコシドA: 糖の構成が異なる別のステビオール配糖体.

ステビオールの独自性: ステビオールは、ステビオール配糖体のアグリコン骨格としての役割により独特です。その構造により、さまざまなグリコシル化パターンが可能になり、甘味レベルと生物学的活性に異なる配糖体が生じます。 他の甘味料とは異なり、ステビオール配糖体は天然由来で、無カロリーであり、血糖値への影響は最小限です .

ステビオールとその配糖体は、潜在的な健康上の利点とさまざまな業界における用途から、広範囲にわたる研究の対象となっています。その天然由来と独自の特性により、糖のより健康的な代替品を求める上で貴重な化合物となっています。

類似化合物との比較

Stevioside: A steviol glycoside with two glucose molecules.

Rebaudioside A: A this compound glycoside with three glucose molecules.

Dulcoside A: Another this compound glycoside with a different sugar composition.

Uniqueness of this compound: this compound is unique due to its role as the aglycone backbone of this compound glycosides. Its structure allows for various glycosylation patterns, resulting in different glycosides with varying sweetness levels and biological activities. Unlike other sweeteners, this compound glycosides are natural, non-caloric, and have minimal impact on blood glucose levels .

This compound and its glycosides continue to be a subject of extensive research due to their potential health benefits and applications in various industries. Their natural origin and unique properties make them valuable compounds in the quest for healthier alternatives to sugar.

特性

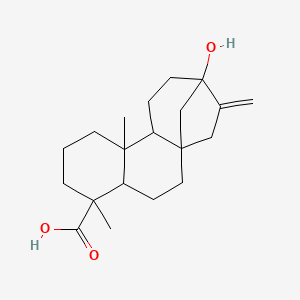

IUPAC Name |

13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOYBUQQBFCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

471-80-7 | |

| Record name | Steviol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 °C | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。